![molecular formula C29H24O12 B15287127 [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)
[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate is a complex organic molecule with multiple hydroxyl groups, chromenone, and phenylpropene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of hydroxyl groups and the attachment of the phenylpropene moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of the compound with high purity.
化学反应分析
Types of Reactions
The compound [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The phenylpropene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the chromenone core may produce dihydrochromenones.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s hydroxyl groups and chromenone core are of interest for their potential antioxidant and anti-inflammatory properties. Studies may focus on its effects on cellular pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound is investigated for its potential pharmacological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and chromenone core may participate in hydrogen bonding and π-π interactions, influencing various cellular pathways. The compound’s effects on oxidative stress and inflammation are of particular interest in understanding its biological activity.
相似化合物的比较
Similar Compounds
Similar compounds include other chromenone derivatives and phenylpropene-containing molecules. Examples include:
- [5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl] derivatives
- Phenylpropene analogs with varying substitution patterns
Uniqueness
The uniqueness of [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate lies in its combination of multiple functional groups and structural motifs. This combination allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
属性
分子式 |
C29H24O12 |
|---|---|
分子量 |
564.5 g/mol |
IUPAC 名称 |
[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H24O12/c30-13-21-24(36)28(40-22(35)10-3-14-1-6-16(31)7-2-14)29(39-21)41-27-25(37)23-19(34)11-18(33)12-20(23)38-26(27)15-4-8-17(32)9-5-15/h1-12,21,24,28-34,36H,13H2 |
InChI 键 |
FMIKFIFUIPULCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


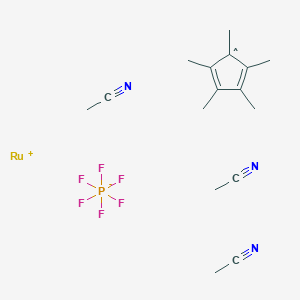
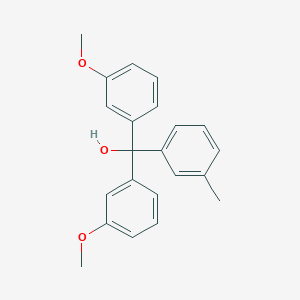
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
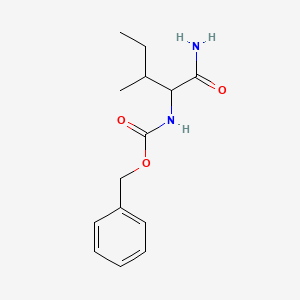
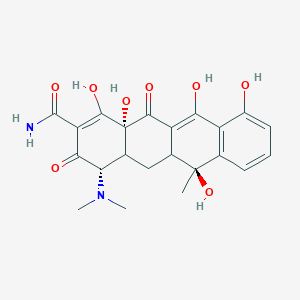
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
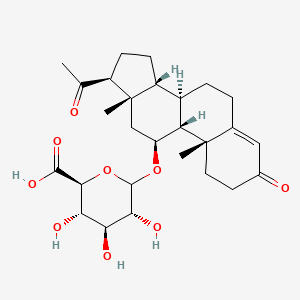

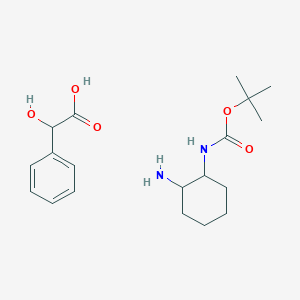
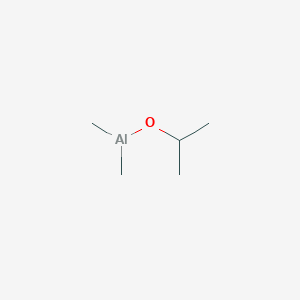
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)


![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)
